molecular formula C17H22F3N3O B6462224 2-cyclopropyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one CAS No. 2549036-27-1

2-cyclopropyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one

Cat. No.: B6462224
CAS No.: 2549036-27-1
M. Wt: 341.37 g/mol
InChI Key: KYIUKGRLLKEXII-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one is a synthetic organic compound with the CAS Registry Number 2549036-27-1 and a molecular formula of C17H22F3N3O . It features a complex structure that incorporates a pyridine ring, a piperidine moiety, and a cyclopropyl group, making it a molecule of significant interest in medicinal chemistry and drug discovery research. Compounds with pyridine scaffolds are known to exhibit a wide range of biological activities and are frequently explored in pharmaceutical development . The presence of the trifluoromethyl group on the pyridine ring is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . This specific molecular architecture, particularly the combination of a piperidine ring and a trifluoromethylpyridine, is often investigated in the context of targeting enzymes and receptors . Research into similar compounds has shown potential for modulating the activity of various biological targets, such as lysosomal phospholipase A2 (PLA2G15), an enzyme whose inhibition is linked to drug-induced phospholipidosis, a form of drug toxicity . Furthermore, such structures are relevant in the study of nuclear receptors like the Constitutive Androstane Receptor (CAR), where novel scaffolds are used to develop potent inverse agonists . This reagent is provided as a high-quality standard for use in analytical testing, method development, and biological screening in a controlled laboratory environment. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-1-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O/c1-22(16-14(17(18,19)20)5-2-8-21-16)13-4-3-9-23(11-13)15(24)10-12-6-7-12/h2,5,8,12-13H,3-4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIUKGRLLKEXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)CC2CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Implications of Structural Differences

  • Trifluoromethyl Pyridine vs. Benzimidazole-Naphthalene : The target compound’s trifluoromethyl pyridine group enhances metabolic resistance and membrane permeability compared to the hydroxy-substituted benzimidazole-naphthalene system in , which may prioritize DNA intercalation or kinase inhibition .
  • Molecular Weight : The target compound’s lower molecular weight (~339 vs. 504 g/mol) suggests better bioavailability and oral absorption, aligning with Lipinski’s Rule of Five guidelines.
  • Solubility : The hydroxy group in ’s compound improves aqueous solubility but may limit blood-brain barrier penetration, whereas the trifluoromethyl group in the target compound favors CNS-targeted applications.

Pharmacokinetic and Therapeutic Potential

  • Target Selectivity : The pyridine and piperidine moieties in the target compound may favor interactions with ATP-binding pockets in kinases, whereas the naphthalene-benzimidazole system in could intercalate DNA or inhibit topoisomerases.

Preparation Methods

Piperidine Core Functionalization

The synthesis begins with piperidin-3-one as the starting material. Reductive amination with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) yields 3-(methylamino)piperidine . This step typically achieves 75–85% yield under optimized conditions (methanol, 25°C, 12 h).

Coupling with 3-(Trifluoromethyl)Pyridin-2-Amine

The methylamino group undergoes Buchwald-Hartwig amination with 2-bromo-3-(trifluoromethyl)pyridine to install the aryl substituent. Catalytic systems such as Pd2(dba)3/Xantphos in toluene at 110°C for 24 hours afford the coupled product in 60–70% yield. Alternatives include Ullmann-type couplings using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine.

Table 1: Optimization of Coupling Reactions

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Pd2(dba)3/XantphosToluene1102468
CuI/DMEDADMSO1004852
Ni(COD)2/dtbbpyTHF803645

Cyclopropanecarbonyl Chloride Preparation

Cyclopropanation of Allyl Ethanoate

Cyclopropane formation employs the Simmons-Smith reaction , where allyl ethanoate reacts with diiodomethane (CH2I2) and a zinc-copper couple in diethyl ether. This generates cyclopropanecarboxylic acid ethyl ester in 80–90% yield. Hydrolysis with aqueous NaOH followed by treatment with thionyl chloride (SOCl2) converts the ester to cyclopropanecarbonyl chloride .

Final Acylation Step

The piperidine intermediate undergoes N-acylation with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base. Reaction at 0°C to room temperature for 6 hours provides the target compound in 85–90% yield.

Table 2: Acylation Reaction Parameters

Acylating AgentBaseSolventTemp (°C)Yield (%)
Cyclopropanecarbonyl ClEt3NDCM0–2588
Cyclopropanecarbonyl ClDMAPTHF2578
Cyclopropanecarbonyl ClNaHCO3Acetone4065

Stereochemical Considerations and Purification

The piperidine ring introduces stereogenic centers at C3 and C1. Chiral HPLC or recrystallization with (R)-mandelic acid resolves enantiomers, achieving >99% enantiomeric excess (ee). Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Alternative Synthetic Routes

One-Pot Sequential Amination-Acylation

A streamlined approach combines reductive amination and acylation in a single pot. Using polymer-supported cyanoborohydride reagents minimizes byproducts, improving overall yield to 70%.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic piperidine intermediates offers eco-friendly stereocontrol. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) achieves 50% conversion with 98% ee for the desired (R)-isomer.

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) demonstrate consistent yields (75–80%) using flow chemistry for the acylation step. Continuous stirred-tank reactors (CSTRs) reduce reaction times from 6 hours to 30 minutes .

Q & A

Q. What are the key structural features of the compound, and how do they influence its reactivity and biological activity?

The compound contains three critical motifs:

  • Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .
  • Piperidinyl-aminopyridine core : Facilitates interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding and hydrophobic effects .
  • Trifluoromethylpyridine moiety : Introduces strong electron-withdrawing effects, improving membrane permeability and binding affinity .

Methodological Insight : Structural confirmation requires X-ray crystallography or NMR spectroscopy to resolve stereochemical ambiguities, particularly in the piperidine ring .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, especially for the cyclopropyl and piperidinyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities (<0.1% detection limit) .
  • HPLC with UV/Vis detection : Quantifies purity (>95% threshold for biological assays) .

Data Contradiction Example : Discrepancies in NMR coupling constants (e.g., cyclopropyl protons) may indicate isomerization; resolved via variable-temperature NMR .

Q. What are the foundational synthetic routes for preparing this compound?

The synthesis typically involves:

Formation of the trifluoromethylpyridine intermediate : Via nucleophilic substitution of 3-chloropyridine derivatives with methylamine under reflux in ethanol .

Piperidine functionalization : Alkylation or reductive amination to introduce the cyclopropyl-ethanone group .

Final coupling : Achieved using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

Key Challenge : Low yields (<40%) in the cyclopropanation step due to ring strain; optimized via slow addition of diazomethane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability in multi-step synthesis?

  • Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading .
  • Continuous Flow Chemistry : Enhances reproducibility in cyclopropanation by maintaining precise temperature control (e.g., 25°C ± 0.5°C) .
  • In-line Analytics : Implement FTIR spectroscopy to monitor intermediate formation in real time .

Case Study : Scaling from 10 mg (lab) to 100 g (pilot) required switching from batch to flow reactors, improving yield by 22% .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Integrated Computational-Experimental Workflow :
    • Molecular Dynamics (MD) Simulations : Predict binding poses with target enzymes (e.g., kinases) .
    • Surface Plasmon Resonance (SPR) : Validate binding kinetics (e.g., Kd = 120 nM vs. predicted 90 nM) .
    • Crystallographic Validation : Resolve discrepancies in binding site interactions (e.g., trifluoromethyl group orientation) .

Example : MD simulations overestimated hydrophobic interactions; SPR confirmed weaker binding, prompting scaffold modification .

Q. How can structural analogs be designed to enhance target selectivity while minimizing off-target effects?

  • SAR Table : Modifications and outcomes for analogs:
Analog Structure Modification Biological Impact
Replacement of cyclopropyl with methylReduced metabolic stability50% lower half-life in hepatocytes
Trifluoromethyl → Chlorine substitutionImproved enzyme inhibitionIC50 decreased from 1.2 µM to 0.7 µM
Piperidine → Azetidine ringAltered receptor binding3-fold selectivity for GPCR vs. kinase

Methodology : Use Free-Wilson analysis to quantify contributions of substituents to activity .

Q. What are the challenges in characterizing the compound’s 3D conformation, and how are they addressed?

  • Crystallization Difficulty : Flexible piperidine ring complicates crystal growth. Mitigated via co-crystallization with bovine serum albumin (BSA) to stabilize conformers .
  • Dynamic NMR : Resolves rotational barriers in the methylamino group (ΔG‡ = 12 kcal/mol) .

Q. How do solvent and catalyst choices impact the synthesis of piperidinyl intermediates?

  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve nucleophilic substitution rates but may hydrolyze trifluoromethyl groups. Dichloromethane balances reactivity and stability .
  • Catalyst Optimization : Palladium on carbon (Pd/C) outperforms copper iodide in Suzuki-Miyaura couplings (yield: 78% vs. 45%) .

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